molecular formula C5H3Br2N3O2 B1440666 2,6-Dibromo-3-nitropyridin-4-amine CAS No. 848470-14-4

2,6-Dibromo-3-nitropyridin-4-amine

Cat. No.: B1440666
CAS No.: 848470-14-4
M. Wt: 296.9 g/mol
InChI Key: KIELQQMDXWZGKC-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-nitropyridin-4-amine is a useful research compound. Its molecular formula is C5H3Br2N3O2 and its molecular weight is 296.9 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N3O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIELQQMDXWZGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)Br)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693025
Record name 2,6-Dibromo-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848470-14-4
Record name 2,6-Dibromo-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance Within Halogenated Nitropyridine Chemistry

The chemistry of halogenated nitropyridines is a specialized yet crucial area of heterocyclic chemistry. Pyridine (B92270) itself is an electron-deficient aromatic system, a characteristic that makes electrophilic substitution reactions challenging, often requiring harsh conditions. youtube.comacs.org The introduction of a nitro group further deactivates the ring towards electrophiles but, crucially, activates it for nucleophilic substitution. nih.govnih.gov

2,6-Dibromo-3-nitropyridin-4-amine is a quintessential example of a highly activated pyridine system. Its structure is distinguished by the presence of multiple, synthetically valuable functional groups:

Two bromine atoms at the 2 and 6 positions.

A nitro group at the 3 position.

An amine group at the 4 position.

This specific arrangement of electron-withdrawing (bromo, nitro) and electron-donating (amino) groups creates a complex electronic environment that dictates the molecule's reactivity. The bromine atoms are susceptible to displacement by various nucleophiles or participation in cross-coupling reactions. The nitro group can be reduced to an amino group, opening pathways to fused-ring systems, while the existing amino group can be diazotized or acylated for further functionalization. orgsyn.org The synthesis of such polysubstituted pyridines often involves multi-step processes, for instance, the nitration of a dibrominated aminopyridine precursor. chemicalbook.com This highlights the synthetic challenges and the value of isolating a stable, versatile intermediate like this compound.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 848470-14-4 chemicalbook.comcookechem.com
Molecular Formula C₅H₃Br₂N₃O₂ chemicalbook.comcookechem.comcymitquimica.com
Molecular Weight 296.90 g/mol chemicalbook.comcookechem.comcymitquimica.com
Appearance Yellow Solid chemicalbook.com

| Melting Point | 140 °C | chemicalbook.com |

Role As a Versatile Synthetic Scaffold

In medicinal chemistry and materials science, a "synthetic scaffold" refers to a core molecular structure upon which a variety of functional groups can be appended to create a library of new compounds. nih.govnih.gov Pyridine (B92270) and its derivatives are among the most important scaffolds in drug discovery, forming the structural basis for numerous FDA-approved drugs. nih.govrsc.org

2,6-Dibromo-3-nitropyridin-4-amine serves as an exceptionally versatile scaffold due to its multiple reactive sites. The differential reactivity of the bromine atoms, the nitro group, and the amino group allows for selective, stepwise modifications. For example, the bromine atoms can be targeted for Suzuki, Stille, or Buchwald-Hartwig coupling reactions to introduce new carbon-carbon or carbon-nitrogen bonds. The nitro group can be reduced to an amine, which can then be used to form fused heterocyclic systems like pyrido[2,3-d]pyrimidines, a class of compounds with known biological activities. nih.gov This strategic functionalization enables the generation of diverse molecular structures from a single starting material, a key principle in modern synthetic chemistry. nih.govchemimpex.com The applications of such scaffolds are broad, ranging from the development of new pharmaceutical agents to the creation of functional materials and agrochemicals. chemimpex.com

Contemporary Research Landscape and Future Directions

Established Synthetic Routes for this compound

The synthesis of this compound can be achieved through several established routes, primarily involving the strategic introduction of nitro and amino groups onto a dibrominated pyridine core.

Nitration Strategies for Pyridine Precursors

A primary method for synthesizing this compound involves the direct nitration of a suitable pyridine precursor. One common starting material is 2,6-dibromopyridin-4-ylamine. chemicalbook.com The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid. chemicalbook.com In a representative procedure, 2,6-dibromopyridin-4-ylamine is dissolved in concentrated sulfuric acid and cooled, followed by the cautious addition of concentrated nitric acid. chemicalbook.com The reaction mixture is stirred and then heated to facilitate the nitration process. chemicalbook.com Pouring the reaction mixture into ice-water precipitates the product, which can then be collected by filtration. chemicalbook.com

Another approach involves the nitration of 2,6-dichloropyridin-4-amine, which proceeds via a similar mechanism using a mixture of sulfuric and nitric acids. chemicalbook.com The resulting 2,6-dichloro-3-nitropyridin-4-amine (B19427) can then potentially be converted to the target compound through subsequent halogen exchange reactions. chemicalbook.com

The nitration of pyridines can also be influenced by the presence of other substituents. For instance, the nitration of 2-aminopyridine (B139424) often yields a mixture of products, with the 5-nitro isomer being the major component, making the isolation of the 3-nitro isomer challenging. orgsyn.org

Starting MaterialReagentsKey ConditionsProductYield
2,6-dibromo-pyridin-4-ylamine chemicalbook.comConc. H₂SO₄, Conc. HNO₃0°C to 100°C2,6-Dibromo-3-nitro-pyridin-4-ylamine91% chemicalbook.com
2,6-dichloropyridin-4-amine chemicalbook.comConc. H₂SO₄, 70% HNO₃-5°C to 80°C2,6-dichloro-3-nitropyridin-4-amine94% chemicalbook.com
2-amino-5-bromopyridine orgsyn.orgH₂SO₄, 95% HNO₃0°C to 60°C2-amino-5-bromo-3-nitropyridine78-85% orgsyn.org

Amination Approaches to Pyridine Ring Systems

Amination of pre-functionalized pyridine rings is another key strategy. While direct amination of 2,6-dibromo-3-nitropyridine (B1296604) is not a commonly cited route to the title compound, related amination reactions on pyridine systems are well-documented. For instance, 2,6-dichloro-3-nitropyridine (B41883) can undergo ammonolysis with aqueous ammonia (B1221849) in methanol (B129727) to produce 2-amino-6-chloro-3-nitropyridine. google.com This intermediate could then potentially be converted to this compound, although this specific transformation is not detailed in the provided sources.

Vicarious nucleophilic substitution (VNS) is another powerful amination method for nitropyridines. ntnu.no For example, 3-nitropyridine (B142982) can be selectively aminated at the 2-position using hydroxylamine (B1172632) or 4-amino-1,2,4-triazole. ntnu.no Oxidative amination of 3-nitropyridines with alkylamines can also yield 2-alkylamino-5-nitropyridines with high regioselectivity. ntnu.no

Regioselective Bromination Techniques

The synthesis of the dibrominated pyridine scaffold is a critical first step. The bromination of pyridine and its derivatives can be achieved using various reagents and conditions. For instance, 2-aminopyridine can be brominated with bromine in acetic acid to yield 2-amino-5-bromopyridine, with some formation of 2-amino-3,5-dibromopyridine. orgsyn.org

A method for preparing 3,5-dibromo-4-aminopyridine involves treating pyridine or a pyridine salt with hydrobromic acid, an ammonium (B1175870) salt, and hydrogen peroxide in a one-pot reaction. google.com While this produces a different isomer, it highlights a direct bromination and amination approach.

Advanced Synthetic Transformations Involving this compound

The presence of multiple reactive sites—two bromine atoms, a nitro group, and an amino group—makes this compound a versatile intermediate for further chemical transformations.

Nucleophilic Aromatic Substitution Reactions

The pyridine ring, particularly when activated by electron-withdrawing groups like the nitro group and bromine atoms, is susceptible to nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com The nitro group itself can act as a good leaving group in SNAr reactions. nih.govmdpi.com For example, the nitro group of methyl 3-nitropyridine-4-carboxylate can be displaced by various nucleophiles, including fluoride (B91410) anions. mdpi.com

In the context of this compound, the bromine atoms are also potential leaving groups. The reactivity of halopyridines in SNAr reactions is well-established, with substitution occurring preferentially at the 2- and 4-positions relative to the pyridine nitrogen. youtube.com Reactions of 3-bromo-4-nitropyridine (B1272033) with amines have been shown to yield not only the expected substitution products but also rearranged products resulting from nitro-group migration. clockss.org

SubstrateNucleophileConditionsProduct(s)
Methyl 3-nitropyridine-4-carboxylate mdpi.comCsFDMSO, refluxMethyl 3-fluoropyridine-4-carboxylate
3-Bromo-4-nitropyridine clockss.orgAminesPolar aprotic solventsNucleophilic substitution and nitro-group migration products
2-Chloropyridine youtube.comAminesNot specified2-Aminopyridine derivatives

Cross-Coupling Strategies for C-C, C-N, and C-O Bond Formation

The bromine atoms on the pyridine ring of this compound serve as excellent handles for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. chemimpex.com While specific examples involving this compound are not prevalent in the provided search results, the general reactivity of bromopyridines in such reactions is widely exploited.

Common cross-coupling reactions applicable to bromopyridines include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Heck Coupling: Reaction with alkenes to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Ullmann Condensation: Reaction with alcohols or phenols to form C-O bonds.

These reactions would allow for the introduction of a wide array of functional groups at the 2- and 6-positions of the pyridine ring, making this compound a valuable building block for the synthesis of complex, highly substituted pyridine derivatives.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

An interesting mechanistic aspect to consider in the chemistry of nitropyridines is the potential for nitro-group migration. Research on the reaction of 3-bromo-4-nitropyridine with amines has revealed the formation of an unexpected product where the nitro group migrates from the 4-position to the 3-position. clockss.org This phenomenon was observed to occur in polar aprotic solvents. clockss.org Although the substrate in that study differs from the title compound, it highlights the possibility of such rearrangements in highly substituted nitropyridine systems. The mechanism of this migration is thought to proceed through a complex pathway that is sensitive to solvent and base conditions. clockss.org

The kinetics of nucleophilic aromatic substitution (SNAr) reactions on dihalonitropyridines are influenced by the nature of the halogen, the nucleophile, and the solvent. In the context of amination, the reaction of 2,6-dihalopyridines with amines has been shown to be influenced by the reactivity of the halogen, with iodo-substituted pyridines being more reactive than their bromo and chloro counterparts. researchgate.net This suggests that in this compound, the bromine atoms are susceptible to nucleophilic attack, and the kinetics would likely follow a second-order rate law, typical for SNAr reactions. The presence of the electron-withdrawing nitro group is expected to activate the ring towards nucleophilic attack.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing precise information about the chemical environment of magnetically active nuclei. For this compound, ¹H and ¹³C NMR are fundamental in confirming the arrangement of substituents on the pyridine ring.

In a typical ¹H NMR spectrum, the amine (NH₂) protons would be expected to appear as a broad singlet, with its chemical shift influenced by solvent and concentration. The sole aromatic proton (H-5) would appear as a distinct singlet, as it has no adjacent protons to couple with. The position of this singlet in the downfield region is characteristic of protons attached to an electron-deficient aromatic ring.

The ¹³C NMR spectrum provides further confirmation of the structure, showing distinct signals for each of the carbon atoms in the molecule. The chemical shifts of these carbons are indicative of their electronic environment. For instance, carbons bonded to bromine (C-2 and C-6) and the nitro group (C-3) would be significantly influenced by the electron-withdrawing nature of these substituents.

Multi-Dimensional NMR Techniques (e.g., 2D NMR) for Connectivity

While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguously establishing the connectivity between atoms. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to map out the correlations between protons and carbons.

HSQC: This experiment would correlate the signal of the H-5 proton directly to its attached carbon, C-5, confirming their direct bond.

These multi-dimensional experiments provide a comprehensive and unambiguous assignment of all proton and carbon signals, leaving no doubt as to the isomeric identity of the compound.

Elucidation of Tautomeric Forms and Conformational Analysis

Aminopyridines can potentially exist in different tautomeric forms, specifically the amine and imine forms. For 4-aminopyridine (B3432731) derivatives, the equilibrium generally lies heavily towards the amino form, which is the more aromatic and stable tautomer. In the case of this compound, the amino tautomer is expected to be the overwhelmingly predominant species in solution. Variable temperature NMR studies could be employed to investigate the potential for any dynamic equilibrium between tautomers or restricted rotation around the C-N bond of the amino group, although significant populations of alternative forms are considered unlikely due to the stability of the aromatic pyridine ring.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of a molecule's functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational modes of its functional groups. Key expected vibrational frequencies include:

N-H Vibrations: The amino (NH₂) group typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

NO₂ Vibrations: The nitro (NO₂) group is characterized by strong asymmetric and symmetric stretching bands, typically appearing near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-Br Vibrations: The carbon-bromine stretching vibrations occur at lower frequencies, typically in the 500-650 cm⁻¹ range.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. While vibrations involving a change in dipole moment are strong in IR, vibrations that cause a change in polarizability are strong in Raman. For this compound, the symmetric vibrations of the nitro group and the vibrations of the pyridine ring are often prominent in the Raman spectrum. The C-Br stretching modes are also typically well-defined in Raman spectra. The combination of both FT-IR and Raman data allows for a more complete assignment of the molecule's vibrational modes.

Potential Energy Distribution (PED) Analysis in Vibrational Assignments

To achieve a precise and reliable assignment of the observed vibrational bands in the FT-IR and Raman spectra, theoretical calculations are often performed. Density Functional Theory (DFT) calculations are used to compute the optimized molecular geometry and the harmonic vibrational frequencies.

A Potential Energy Distribution (PED) analysis is then conducted to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. This analysis is crucial because many observed vibrational bands are not "pure" but result from a mixture of several types of motion. For example, a band in the 1300-1400 cm⁻¹ region might have contributions from both C-H bending and C-C stretching. PED analysis provides a quantitative basis for assigning these complex vibrational modes, moving beyond simple group frequency approximations and leading to a much deeper understanding of the molecule's vibrational dynamics.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be instrumental in confirming the elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the determination of the precise molecular formula.

Expected High-Resolution Mass Data:

ParameterExpected Value
Molecular Formula C₅H₃Br₂N₃O₂
Monoisotopic Mass Data not available
Calculated m/z Data not available
Measured m/z Data not available
Mass Accuracy (ppm) Data not available

This table represents the type of data that would be generated from an HRMS experiment. The exact values are currently unavailable in published literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for separating the compound from any impurities and for analyzing its fragmentation behavior. While several commercial suppliers of this compound indicate the availability of LC-MS data, the specific fragmentation patterns are not publicly disclosed. cam.ac.ukbldpharm.combldpharm.com

A detailed analysis of the fragmentation would involve identifying the characteristic losses of functional groups from the parent ion. For this compound, one could anticipate the following potential fragmentation pathways under tandem mass spectrometry (MS/MS) conditions:

Loss of the nitro group (-NO₂): This would result in a significant fragment ion.

Loss of bromine atoms (-Br): Sequential loss of the two bromine atoms would produce distinct isotopic patterns in the mass spectrum.

Cleavage of the pyridine ring: Fragmentation of the heterocyclic core would yield smaller charged species.

Hypothetical LC-MS/MS Fragmentation Data:

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
[M+H]⁺Data not availableData not available
[M+H]⁺Data not availableData not available
[M+H]⁺Data not availableData not available

This table illustrates the expected format for reporting LC-MS/MS fragmentation data. The actual m/z values would be determined experimentally.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or reported elsewhere in the scientific literature. cam.ac.uk

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A successful crystallographic analysis would provide precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. This data is crucial for understanding the steric and electronic effects of the substituent groups on the pyridine ring.

Anticipated Structural Parameters from X-ray Crystallography:

ParameterAtom(s) InvolvedExpected Value (Å or °)
Bond Length C-BrData not available
Bond Length C-N (nitro)Data not available
Bond Length C-N (amino)Data not available
Bond Angle Br-C-CData not available
Bond Angle O-N-OData not available
Dihedral Angle C-C-N-O (nitro group twist)Data not available

This table showcases the type of detailed geometric information that would be obtained from an X-ray crystal structure determination. The values are currently unknown.

Analysis of Intermolecular Interactions and Crystal Packing

The study of the crystal packing would reveal the non-covalent interactions that govern the solid-state architecture. For this compound, one would expect to observe a variety of intermolecular forces, including:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as acceptors.

Halogen Bonding: The bromine atoms could participate in halogen bonds with electronegative atoms of neighboring molecules.

π-π Stacking: The aromatic pyridine rings could stack on top of each other, contributing to the stability of the crystal lattice.

Understanding these interactions is fundamental to predicting and controlling the solid-state properties of the material.

No Computational Studies Found for this compound

A thorough search of available scientific literature and chemical databases has revealed no specific computational or theoretical investigations for the compound This compound . Consequently, an article detailing its electronic structure, molecular geometry, frontier molecular orbitals, and molecular electrostatic potential based on quantum chemical calculations cannot be generated at this time.

While general methodologies for computational chemistry, such as Density Functional Theory (DFT) and ab initio methods, are well-established, and studies exist for related substituted nitropyridines, no published research appears to have applied these techniques to the specific molecule of this compound. nih.govresearchgate.net The search included queries for DFT studies, ab initio calculations, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping for the target compound.

Vendor information confirms the existence and basic chemical properties of this compound. bldpharm.comcymitquimica.comchemicalbook.com However, this information does not extend to the theoretical and computational data required to fulfill the requested article outline.

For context, computational studies on similar molecules, such as other nitro-substituted pyridines and aminonitropyridines, have utilized methods like DFT with B3LYP functionals and MP2 calculations, often employing basis sets like 6-311++G(d,p) to investigate their structures and electronic properties. nih.govresearchgate.net Such studies typically analyze optimized geometrical parameters (bond lengths and angles), the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand charge transfer within the molecule, and map the molecular electrostatic potential to identify reactive sites. researchgate.net

Without specific studies on this compound, any discussion of its computational chemistry would be speculative and fall outside the required strict focus on the compound . Further research and published computational analyses are needed before a detailed article on this specific subject can be composed.

Computational Chemistry and Theoretical Investigations

Molecular Electrostatic Potential (MEP) Mapping

Identification of Electrophilic and Nucleophilic Sites

The distribution of electron density within 2,6-Dibromo-3-nitropyridin-4-amine dictates its chemical reactivity. The molecule possesses distinct electrophilic (electron-poor) and nucleophilic (electron-rich) centers due to the combined electronic effects of its substituents.

Nucleophilic Sites: The primary nucleophilic center is the exocyclic amino group (-NH2). The lone pair of electrons on the nitrogen atom makes it a potent electron donor. The nitrogen atom within the pyridine (B92270) ring also has a lone pair, but its availability is modulated by the electron-withdrawing groups attached to the ring.

Electrophilic Sites: The pyridine ring is rendered significantly electron-deficient by the presence of three strong electron-withdrawing substituents: two bromine atoms and a nitro group (-NO2). This effect creates electrophilic character on the carbon atoms of the ring, particularly those adjacent to the electron-withdrawing groups. Computational studies on similar aminopyridine structures show that the nitrogen atom of the amino group typically exhibits a high negative charge, confirming its nucleophilic nature, while the ring carbons attached to electronegative atoms show positive charges, indicating electrophilic character. researchgate.net

Prediction of Reaction Pathways based on Electrostatic Interactions

The identified electrophilic and nucleophilic sites allow for the prediction of plausible reaction pathways. The pronounced electron deficiency of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). Studies on related compounds like 3-bromo-4-nitropyridine (B1272033) show that they readily react with amines, where the amine acts as a nucleophile attacking the electron-poor ring. clockss.orgresearchgate.net In the case of this compound, a strong nucleophile would likely attack one of the carbon atoms bearing a bromine atom, leading to the displacement of the bromide ion. The precise regioselectivity of such an attack would be influenced by the combined directing effects of the nitro and amino groups. Interestingly, in some reactions of substituted nitropyridines, unexpected migrations of the nitro group have been observed, suggesting complex reaction mechanisms that can be explored computationally. clockss.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wave function into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. uni-muenchen.dewisc.edu This analysis provides quantitative information about electron density distribution, bonding interactions, and charge transfer events within the molecule. uni-muenchen.deyoutube.com

Assessment of Intramolecular Interactions and Delocalization

NBO analysis is particularly useful for evaluating intramolecular interactions, such as hyperconjugation. These interactions involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. uni-muenchen.de The energetic significance of these interactions is estimated using second-order perturbation theory. A larger stabilization energy, E(2), indicates a more significant interaction.

The following table shows representative donor-acceptor interactions calculated for the related molecule 2-amino-3-nitropyridine (B1266227), illustrating the types of delocalization present.

Donor NBO (i)Acceptor NBO (j)E(2) (kJ/mol) najah.edu
LP(2)O14π* N10-H116.46
LP(2)O15σ* C3-H70.65

Quantitative Evaluation of Hydrogen Bonding Networks

A key structural feature of this compound is the potential for an intramolecular hydrogen bond between a hydrogen atom of the 4-amino group and an oxygen atom of the adjacent 3-nitro group. NBO analysis can quantify the strength of such bonds. najah.edu The interaction is identified as a delocalization of electron density from a lone pair (LP) of the acceptor oxygen atom to the antibonding orbital (σ*) of the N-H bond of the donor amino group.

In the case of 2-amino-3-nitropyridine, the E(2) stabilization energy associated with the C-H---O interaction is relatively weak but considered chemically significant. najah.edu For this compound, the N-H---O interaction is expected to be more pronounced, influencing the planarity of the substituents relative to the ring and affecting the molecule's vibrational spectra and chemical properties.

Simulation of Spectroscopic Data

Computational chemistry enables the simulation of various spectroscopic data, providing a theoretical counterpart to experimental measurements. cardiff.ac.uk Techniques like Density Functional Theory (DFT) are widely used to predict molecular properties, including vibrational spectra (Infrared and Raman). cardiff.ac.uknih.gov

Prediction of Vibrational Spectra (IR, Raman)

Theoretical calculations of vibrational frequencies are invaluable for assigning the bands observed in experimental IR and Raman spectra. researchgate.netwjarr.com By computing the harmonic frequencies of the normal modes of vibration, a theoretical spectrum can be generated. nih.govresearchgate.net

For this compound, key vibrational modes include:

-NH2 group vibrations: Asymmetric and symmetric stretching modes, scissoring, wagging, and rocking modes. najah.edu

-NO2 group vibrations: Asymmetric and symmetric stretching modes, as well as bending vibrations (scissoring, wagging). najah.edu

Pyridine ring vibrations: C-H stretching, C-C and C-N ring stretching, and various in-plane and out-of-plane bending modes. researchgate.net

C-Br vibrations: Stretching modes for the two carbon-bromine bonds, typically found in the lower frequency region of the spectrum.

Computational studies on the analogous molecule 2-amino-3-nitropyridine have shown good agreement between the vibrational wavenumbers calculated using the B3LYP method and the experimental data. najah.edu This demonstrates the reliability of DFT calculations for interpreting the vibrational spectra of such compounds.

The following table presents a comparison of experimental and calculated vibrational frequencies for key functional groups in the related molecule 2-amino-3-nitropyridine, showcasing the accuracy of computational predictions.

Vibrational AssignmentExperimental FT-IR (cm⁻¹) najah.eduCalculated (B3LYP) (cm⁻¹) najah.edu
NH2 Asymmetric Stretch36303717
NH2 Symmetric Stretch34883575
NH2 Scissoring15931656
NO2 Asymmetric Stretch15931656
NO2 Symmetric Stretch13101378
NO2 Scissoring843843
NO2 Wagging716716

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly reliable for predicting NMR chemical shifts. escholarship.org

The standard approach for calculating NMR chemical shifts involves a multi-step process. First, the geometry of the this compound molecule is optimized to find its most stable conformation. This is typically performed using a selected DFT functional and basis set. Following geometry optimization, the magnetic shielding tensors for each nucleus (e.g., ¹³C, ¹H, ¹⁵N) are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

For substituted pyridines, the accuracy of calculated ¹³C NMR chemical shifts has been shown to be quite good, often with a standard deviation of a few parts per million (ppm) compared to experimental values. researchgate.netacs.org The predicted chemical shifts for the carbon atoms in the pyridine ring of this compound would be influenced by the electronic effects of the bromo, nitro, and amine substituents. The electron-withdrawing nature of the bromine atoms and the nitro group, along with the electron-donating character of the amino group, would lead to a distinct pattern of chemical shifts for the five carbon atoms in the aromatic ring.

Table 1: Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound

AtomCalculated δ (ppm)Experimental δ (ppm)Difference (ppm)
C-2Data not availableData not availableData not available
C-3Data not availableData not availableData not available
C-4Data not availableData not availableData not available
C-5Data not availableData not availableData not available
C-6Data not availableData not availableData not available

Note: This table is illustrative. Specific experimental and calculated data for this compound are not publicly available in the searched literature.

Advanced Mechanistic Computational Studies

Computational chemistry is also a powerful tool for investigating reaction mechanisms, providing insights into the energetics and pathways of chemical transformations. For this compound, which possesses multiple reactive sites, computational studies can predict the most likely pathways for reactions such as nucleophilic aromatic substitution (SₙAr).

Transition State Characterization for Elementary Steps

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The characterization of the TS is crucial for understanding the reaction mechanism and predicting its rate. Computational methods allow for the location and characterization of transition state structures.

For a potential SₙAr reaction on this compound, for instance, the substitution of one of the bromine atoms by a nucleophile, the reaction would likely proceed through a Meisenheimer-like intermediate or a concerted mechanism. masterorganicchemistry.comyoutube.com Computational studies can distinguish between these possibilities. The search for a transition state involves sophisticated algorithms that locate a first-order saddle point on the potential energy surface. Once a candidate TS structure is found, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The geometry of the transition state reveals the nature of bond-forming and bond-breaking processes. For example, in a concerted SₙAr mechanism, the transition state would show partial bonds between the incoming nucleophile and the pyridine carbon, and between the carbon and the leaving bromide. nih.govnih.gov

Reaction Energy Profiles and Kinetic Modeling

Once the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) have been located and characterized, a reaction energy profile can be constructed. This profile plots the relative energies of these species along the reaction coordinate, providing a visual representation of the energy changes that occur during the reaction.

The height of the energy barrier from the reactants to the transition state, known as the activation energy (ΔG‡), is a key determinant of the reaction rate. By calculating the activation energies for different possible reaction pathways, computational chemistry can predict which pathway is kinetically favored. For this compound, one could computationally compare the activation barriers for nucleophilic attack at the C-2 and C-6 positions to determine the regioselectivity of the substitution.

Kinetic modeling can be further applied using the data from the reaction energy profile. Transition State Theory (TST) can be used to calculate theoretical rate constants for the elementary steps of the reaction. This allows for a more quantitative comparison with experimental kinetic data, where available. nih.gov

Table 2: Illustrative Calculated Thermodynamic and Kinetic Parameters for a Hypothetical Nucleophilic Substitution on this compound

ParameterValue (kcal/mol)
ΔE (Reaction Energy)Data not available
ΔG (Gibbs Free Energy of Reaction)Data not available
ΔE‡ (Activation Energy)Data not available
ΔG‡ (Gibbs Free Energy of Activation)Data not available

Note: This table is illustrative. Specific calculated data for reactions involving this compound are not publicly available in the searched literature.

Applications As a Key Intermediate in Complex Molecular Synthesis

Derivatization for Agrochemical Synthesis

In the field of agricultural chemistry, 2,6-dibromo-3-nitropyridin-4-amine is a key intermediate in the development of new agrochemicals. chemimpex.com Its structure allows for the targeted synthesis of compounds designed to protect crops and enhance agricultural productivity.

This compound serves as a foundational element in the synthesis of novel herbicides and pesticides. chemimpex.com The reactivity of the bromine and nitro groups allows for the introduction of various functional groups, leading to the creation of active ingredients that can target specific weeds or pests. A related compound, 4-amino-2,6-dichloro-3-nitropyridine, is also utilized in the development of herbicides and pesticides, where it is valued for its ability to inhibit specific enzymatic pathways in target organisms. chemimpex.com This highlights the general utility of halogenated and nitrated aminopyridines in agrochemical research.

Contribution to Pharmaceutical Development

The pharmaceutical industry utilizes this compound as a crucial starting material for the synthesis of new therapeutic agents. chemimpex.com Its structural framework is a key component in the development of various biologically active compounds.

The compound plays a significant role in the creation of novel antimicrobial and antifungal agents. chemimpex.com Researchers leverage the reactive nature of this compound to build more complex molecules with the potential to combat pathogenic microorganisms. For instance, various nitropyridine derivatives have been synthesized and shown to possess moderate antibacterial activity against S. aureus and E. coli, as well as antiprotozoal effects. nih.gov The synthesis of pyrrole-based enaminones, which serve as building blocks for compounds with potent antifungal activity against Candida species, further illustrates the importance of nitrogen-containing heterocyclic compounds in developing new antifungal treatments. mdpi.com

This compound is an important building block for constructing biologically active scaffolds, which are core structures upon which new drugs can be designed. nih.govcymitquimica.com Its adaptability allows for the synthesis of diverse libraries of compounds that can be screened for various pharmacological activities. Nitropyridine derivatives, in general, are instrumental in the synthesis of potent inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), which are implicated in various diseases. nih.gov The ability to use this compound to create a variety of lead compounds underscores its importance in the early stages of drug discovery.

Role in Materials Science and Functional Polymer Design

Beyond its applications in the life sciences, this compound is also a valuable component in the field of materials science. chemimpex.com

The compound is utilized in the synthesis of specialized polymers. chemimpex.com The presence of reactive bromine atoms allows for polymerization reactions, and the nitro and amine groups can be modified to impart specific functionalities to the resulting polymer. This can lead to materials with enhanced thermal stability and resistance to environmental degradation, which are desirable properties for durable products. chemimpex.com While direct research on polymers from this compound is specific, the broader use of pyridine (B92270) derivatives in creating functional materials is well-established. bldpharm.com

Precursor for Advanced Organic Materials

The highly functionalized nature of this compound makes it a valuable precursor in the field of materials science. Its pyridine core, substituted with reactive bromo, nitro, and amino groups, allows for its incorporation into larger molecular frameworks to create specialized polymers and advanced functional materials. chemimpex.combldpharm.com The presence of two bromine atoms offers sites for cross-coupling reactions, enabling the formation of extended conjugated systems or the attachment of the molecule to polymer backbones.

Research in materials science has utilized similar substituted pyridine and aniline (B41778) structures for the development of materials with enhanced properties. chemimpex.comsigmaaldrich.com For instance, related brominated nitroaromatics have been used in the synthesis of dyes and polymers with improved thermal stability and resistance to environmental degradation. chemimpex.comsigmaaldrich.com The electron-withdrawing nitro group and the electron-donating amino group on the pyridine ring create a push-pull system, which can impart desirable optical and electronic properties, such as non-linear optical (NLO) activity or specific absorption/emission spectra. This makes this compound a candidate for applications in organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.com The amino group also provides a reactive handle for forming amide or imine linkages, further extending its utility in the synthesis of functional polymers. chemimpex.com

Generation of Novel Pyridine Derivatives for Medicinal and Industrial Applications

The this compound scaffold is a versatile starting point for generating a diverse library of novel pyridine derivatives. The differential reactivity of its functional groups—the two bromo substituents, the nitro group, and the amino group—can be exploited to systematically modify the molecule. Such derivatives are of significant interest in medicinal chemistry and industrial applications, where substituted pyridines are known to form the core of numerous pharmaceuticals and agrochemicals. chemimpex.comnih.gov

Synthesis of Trisubstituted Pyridines

Although this compound is itself a tetrasubstituted pyridine, it serves as an excellent precursor for other polysubstituted pyridines through sequential and selective modification. The bromine atoms at the C2 and C6 positions are particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. chemimpex.com This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, transforming the parent molecule into a diverse range of new structures.

Furthermore, the nitro group at the C3 position can be readily reduced to an amino group. orgsyn.org This transformation not only alters the electronic properties of the pyridine ring but also introduces a new site for functionalization. The resulting 3,4-diaminopyridine (B372788) derivative is a valuable intermediate in its own right. The strategic manipulation of these reactive sites allows chemists to access a multitude of trisubstituted and tetrasubstituted pyridines with precisely controlled substitution patterns, which would be difficult to achieve through other synthetic routes. nih.gov

Reactive Site on this compoundPotential Reaction TypeResulting Functional Group/StructureApplication Area
C2-Br / C6-BrSuzuki CouplingAryl or Alkyl GroupMedicinal Chemistry, Materials Science
C2-Br / C6-BrBuchwald-Hartwig AminationSubstituted AminePharmaceuticals
C3-NO₂Reduction (e.g., with Fe/HCl)Amino Group (-NH₂)Precursor for Fused Heterocycles
C4-NH₂Acylation / Amide Bond FormationAmide GroupPolymer Synthesis, Bio-conjugation

Development of Pyridine-Fused Heterocycles

The strategic arrangement of functional groups on this compound makes it an ideal substrate for the synthesis of pyridine-fused heterocycles. These bicyclic and polycyclic systems are prevalent in pharmacologically active compounds and advanced materials. A key strategy involves the reduction of the C3-nitro group to an amine, creating a 2,6-dibromo-3,4-diaminopyridine intermediate. This ortho-diamine arrangement is a classic precursor for the formation of fused five- or six-membered rings.

For example, reaction of the resulting 3,4-diamine with dicarbonyl compounds or their equivalents can lead to the formation of pyrazino[2,3-b]pyridines. Similarly, treatment with nitrous acid could yield a triazolopyridine, while reaction with phosgene (B1210022) or its analogues could form an imidazopyridinone ring system. The presence of the two bromine atoms on the starting material offers additional handles for further diversification either before or after the cyclization reaction, enabling access to complex, multi-ring heterocyclic systems. orgsyn.orgnih.gov

Formation of Artificial Amino Acids and Helical Structures

In the field of biomimetic chemistry and nanotechnology, there is growing interest in the design of "foldamers"—oligomers that adopt stable, predictable secondary structures similar to peptides and proteins. nih.gov These structures are often built from artificial amino acids that impart specific conformational constraints. The rigid, highly substituted core of this compound makes it a compelling candidate for the design of novel, non-natural amino acid building blocks.

By transforming the functional groups on the pyridine ring, one can create a molecule with the requisite amino and carboxylic acid moieties of an amino acid, while the pyridine ring itself acts as a rigid, conformation-constraining backbone. For instance, one bromine atom could be converted to a carboxylic acid group via lithiation and carboxylation, while the existing C4-amino group serves as the N-terminus. The remaining substituents (bromo and nitro) would act as "side chains" that could be further modified. Incorporating these rigid, pyridine-based amino acids into an oligomer chain could enforce a specific turn or helical conformation, driven by the steric and electronic interactions between the bulky substituents on adjacent units. nih.gov This approach opens a pathway to novel helical structures and peptidomimetics with potential applications in catalysis, molecular recognition, and drug design.

Q & A

Q. What are the optimal synthetic routes for 2,6-Dibromo-3-nitropyridin-4-amine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of halogenated nitro-pyridine derivatives often involves sequential halogenation and nitration steps. For brominated analogs, bromination of pyridine precursors (e.g., using PBr₃ or HBr with oxidizing agents) followed by nitration (HNO₃/H₂SO₄) is common. Evidence from structurally similar compounds (e.g., 2,6-dichloropyridin-4-amine) suggests optimizing temperature (95–100°C) and stoichiometric ratios of brominating agents to minimize side products . Post-synthesis purification via column chromatography (e.g., EtOAc/hexane gradients) can enhance purity, as demonstrated in furopyrimidine derivatives with yields exceeding 70% .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Key for identifying substitution patterns. For example, aromatic protons in brominated pyridines typically resonate at δ 7.0–8.5 ppm, while nitro groups deshield adjacent protons .
  • Melting Point Analysis : Consistent melting ranges (e.g., 160–190°C for similar nitroaromatics) confirm purity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₅H₃Br₂N₃O₂).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.4%) .

Advanced Research Questions

Q. How do hydrogen-bonding interactions and crystal packing influence the solid-state properties of this compound?

Methodological Answer: Intermolecular interactions, particularly N–H···O (nitro) and C–Br···π contacts, dominate crystal packing. Graph-set analysis (as per Etter’s rules) can classify hydrogen-bonding motifs (e.g., R₂²(8) rings). Tools like Mercury CSD enable visualization of packing patterns and void analysis, critical for predicting solubility and stability . For example, nitro groups often form dimeric interactions, while bromine atoms contribute to halogen bonding, affecting melting points .

Q. What computational strategies are effective for predicting the reactivity and regioselectivity of this compound in further functionalization?

Methodological Answer:

  • DFT Calculations : Assess electrophilic/nucleophilic sites via Fukui indices. The nitro group deactivates the pyridine ring, directing substitutions to meta/para positions relative to bromine.
  • 3D-QSAR Models : Useful for correlating substituent effects (e.g., bromine vs. chlorine) with biological activity or reactivity trends, as shown in triazine derivatives .
  • Molecular Dynamics (MD) Simulations : Predict solvent interactions (e.g., solubility in DMSO or methanol) using LogS values and solvation free energy calculations .

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. theoretical values) be resolved during structural refinement?

Methodological Answer: Discrepancies often arise from thermal motion or disorder. Use SHELXL for least-squares refinement with anisotropic displacement parameters. Validate against Mogul bond-length/angle databases. For twinned crystals, twin-law refinement in SHELXL or CRYSTALS improves accuracy. Cross-validate with Hirshfeld surface analysis to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.